molecular formula C6H11N3O2Si B14661471 4-Nitro-5-(trimethylsilyl)-1H-pyrazole CAS No. 36960-51-7

4-Nitro-5-(trimethylsilyl)-1H-pyrazole

Cat. No.: B14661471
CAS No.: 36960-51-7
M. Wt: 185.26 g/mol
InChI Key: GWMXSNLURNFDQQ-UHFFFAOYSA-N
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Description

4-Nitro-5-(trimethylsilyl)-1H-pyrazole is a compound belonging to the class of nitroazoles, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound features a pyrazole ring substituted with a nitro group at the 4-position and a trimethylsilyl group at the 5-position. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-5-(trimethylsilyl)-1H-pyrazole typically involves the nitration of pyrazole derivatives. One common method includes the reaction of trimethylsilyl azide with nitroacetylene, resulting in the formation of the desired compound . The reaction conditions often require low temperatures, typically around -8 to -10°C, to ensure the stability of the intermediates and the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-5-(trimethylsilyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazoles with different functional groups, depending on the reagents and conditions used. For example, nitration can lead to the formation of polynitroazoles .

Mechanism of Action

The mechanism of action of 4-Nitro-5-(trimethylsilyl)-1H-pyrazole involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the trimethylsilyl group can undergo nucleophilic substitution. These interactions can affect the compound’s reactivity and stability, influencing its overall behavior in different environments .

Properties

CAS No.

36960-51-7

Molecular Formula

C6H11N3O2Si

Molecular Weight

185.26 g/mol

IUPAC Name

trimethyl-(4-nitro-1H-pyrazol-5-yl)silane

InChI

InChI=1S/C6H11N3O2Si/c1-12(2,3)6-5(9(10)11)4-7-8-6/h4H,1-3H3,(H,7,8)

InChI Key

GWMXSNLURNFDQQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=NN1)[N+](=O)[O-]

Origin of Product

United States

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